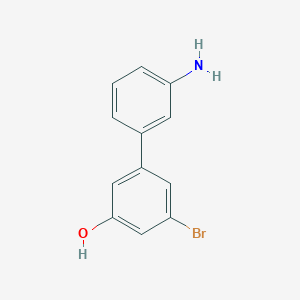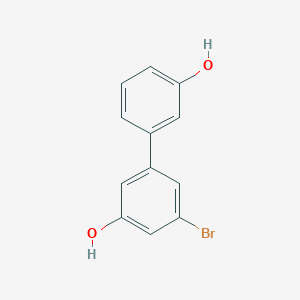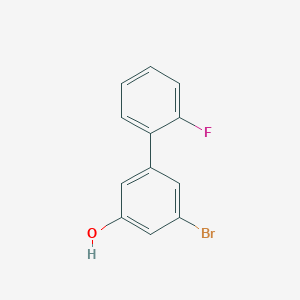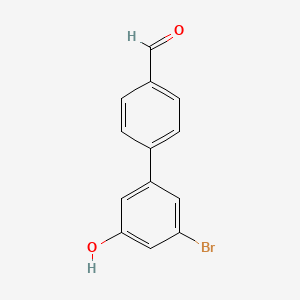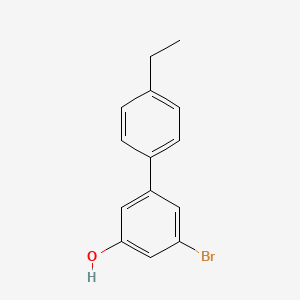
3-Bromo-5-(2-formylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(2-formylphenyl)phenol, 95% (3-B5FPP) is a synthetic compound derived from phenol, a naturally occurring aromatic compound. It is a colorless solid with a melting point of 97-99°C, and is soluble in most organic solvents. 3-B5FPP has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
科学研究应用
3-Bromo-5-(2-formylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, such as organic synthesis, molecular biology, and biochemistry. In organic synthesis, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and ketones. In molecular biology, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of DNA and RNA oligonucleotides. In biochemistry, 3-Bromo-5-(2-formylphenyl)phenol, 95% has been used as a reagent for the synthesis of proteins and peptides.
作用机制
The mechanism of action of 3-Bromo-5-(2-formylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom acts as a nucleophile and is capable of forming covalent bonds with other molecules. This allows 3-Bromo-5-(2-formylphenyl)phenol, 95% to react with a variety of organic compounds, such as amines, alcohols, and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-formylphenyl)phenol, 95% are not yet fully understood. However, it is believed that the bromine atom in the molecule is capable of forming covalent bonds with other molecules, which could potentially lead to the formation of reactive metabolites. These metabolites could then interact with various biochemical pathways in the body, leading to a variety of physiological effects.
实验室实验的优点和局限性
3-Bromo-5-(2-formylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is its relatively low cost and availability. 3-Bromo-5-(2-formylphenyl)phenol, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. Another advantage is its reactivity. The bromine atom in the molecule is capable of forming covalent bonds with other molecules, which makes it useful for a variety of organic synthesis reactions. However, one limitation is its toxicity. 3-Bromo-5-(2-formylphenyl)phenol, 95% is a toxic compound and should be handled with care.
未来方向
There are several potential future directions for 3-Bromo-5-(2-formylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. The bromine atom in the molecule is capable of forming covalent bonds with other molecules, which could potentially lead to the formation of reactive metabolites. These metabolites could then interact with various biochemical pathways in the body, leading to a variety of physiological effects. Another potential direction is to explore its potential applications in drug discovery. 3-Bromo-5-(2-formylphenyl)phenol, 95% could be used as a starting material for the synthesis of various drugs, such as antibiotics and anti-cancer agents. Finally, further research could be conducted to explore its potential applications in green chemistry. 3-Bromo-5-(2-formylphenyl)phenol, 95% could be used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and ketones, without the use of hazardous chemicals.
合成方法
3-Bromo-5-(2-formylphenyl)phenol, 95% is typically synthesized via a two-step process. The first step involves the reaction of phenol with bromine in an aprotic solvent, such as acetonitrile, to form the brominated phenol. This reaction is catalyzed by a suitable base, such as potassium carbonate, and is typically carried out at room temperature. The second step involves the reaction of the brominated phenol with formaldehyde in an aprotic solvent, such as dimethylformamide, to form the final product, 3-Bromo-5-(2-formylphenyl)phenol, 95%. This reaction is typically carried out at elevated temperatures, such as 80-100°C.
属性
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHUKQIPCEWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686362 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-formylphenyl)phenol | |
CAS RN |
1262002-83-4 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
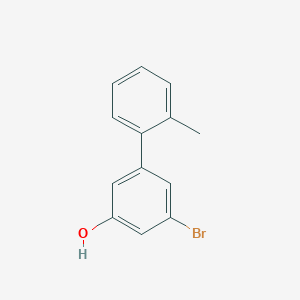

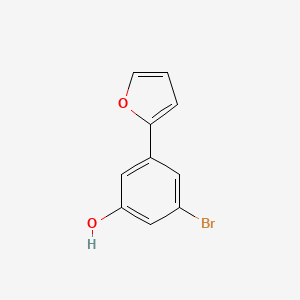
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
